molecular formula C15H20BrClN2O4 B11089122 Di-tert-butyl bromo(6-chloropyridazin-3-yl)propanedioate

Di-tert-butyl bromo(6-chloropyridazin-3-yl)propanedioate

Cat. No.: B11089122
M. Wt: 407.69 g/mol
InChI Key: ICSIKYPFGKKPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI(TERT-BUTYL) 2-BROMO-2-(6-CHLORO-3-PYRIDAZINYL)MALONATE: is an organic compound that features a malonate core substituted with tert-butyl groups, a bromine atom, and a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI(TERT-BUTYL) 2-BROMO-2-(6-CHLORO-3-PYRIDAZINYL)MALONATE typically involves the following steps:

    Substitution: The substitution of hydrogen atoms with tert-butyl groups.

    Chloropyridazine Addition: The incorporation of the chloropyridazine moiety into the malonate structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Elimination Reactions: The compound can undergo elimination reactions, leading to the formation of double bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as cyanide ions, methanethiolate, and methoxide.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.

    Oxidation Products: Oxidized derivatives of the compound.

    Elimination Products: Compounds with double bonds formed through elimination reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may find applications in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of DI(TERT-BUTYL) 2-BROMO-2-(6-CHLORO-3-PYRIDAZINYL)MALONATE involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The bromine atom can be attacked by nucleophiles, leading to substitution reactions.

    Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and reactivity.

    Elimination: The compound can participate in elimination reactions, forming double bonds and altering its molecular geometry.

Comparison with Similar Compounds

  • 4-Bromo-2,6-di-tert-butylphenol
  • 4-Bromo-2,6-di-tert-butylanisole
  • 2-Bromo-4,6-di-tert-butylphenol

Uniqueness:

  • Structural Complexity: DI(TERT-BUTYL) 2-BROMO-2-(6-CHLORO-3-PYRIDAZINYL)MALONATE has a more complex structure compared to similar compounds, with multiple functional groups that enhance its reactivity and potential applications.
  • Versatility: The presence of both bromine and chloropyridazine moieties provides unique reactivity patterns, making it suitable for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C15H20BrClN2O4

Molecular Weight

407.69 g/mol

IUPAC Name

ditert-butyl 2-bromo-2-(6-chloropyridazin-3-yl)propanedioate

InChI

InChI=1S/C15H20BrClN2O4/c1-13(2,3)22-11(20)15(16,12(21)23-14(4,5)6)9-7-8-10(17)19-18-9/h7-8H,1-6H3

InChI Key

ICSIKYPFGKKPCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NN=C(C=C1)Cl)(C(=O)OC(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.